1-[2-Hydroxy-3-[4-methoxy-2-[(3-phenylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol
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Overview
Description
1-[2-Hydroxy-3-[4-methoxy-2-[(3-phenylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-[4-methoxy-2-[(3-phenylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenol with 3-phenylpropylamine to form an intermediate, which is then reacted with piperidine and other reagents to yield the final product. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-3-[4-methoxy-2-[(3-phenylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the methoxy group can result in a variety of functionalized derivatives.
Scientific Research Applications
1-[2-Hydroxy-3-[4-methoxy-2-[(3-phenylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-[4-methoxy-2-[(3-phenylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Shares a similar methoxyphenyl group but differs in the overall structure and functional groups.
Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester: Contains a methoxyphenyl group but has different functional groups and applications.
Uniqueness
1-[2-Hydroxy-3-[4-methoxy-2-[(3-phenylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-hydroxy-3-[4-methoxy-2-[(3-phenylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4/c1-30-24-9-10-25(31-19-23(29)18-27-14-11-22(28)12-15-27)21(16-24)17-26-13-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-10,16,22-23,26,28-29H,5,8,11-15,17-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIVAKXBKUYGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(CN2CCC(CC2)O)O)CNCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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